N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-17(27)23-20-9-10-21(25-24-20)29-15-5-8-22(28)26-13-11-19(12-14-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJKTGKDIXIICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key pyridazine-based acetamide derivatives and their properties:
Key Observations:
Structural Diversity: The target compound distinguishes itself with a thioether-linked 4-oxobutyl chain, enhancing lipophilicity compared to simpler analogs like Compound 16, which lacks the extended aliphatic chain . Compound 20 (from ) shares a thioacetamide linker but targets CK1 kinases due to its pyrimidinone-benzothiazole scaffold, whereas the target compound’s pyridazine core may favor different biological targets .
Synthetic Feasibility :
- Compound 16 achieved a 69% yield via crystallization from MeOH/H₂O, suggesting that benzylpiperidine-pyridazine hybrids are synthetically accessible. The target compound’s synthesis would likely require similar coupling strategies but with additional steps for the 4-oxobutyl chain .
Biological Activity Trends :
- Benzylpiperidine-containing compounds (e.g., Compound 16) exhibit antifungal and antibacterial activity , implying that the target compound may share these properties.
- Thioamide derivatives (e.g., Compound 19) show comparable activity but lower melting points, suggesting that the acetamide group in the target compound may improve thermal stability .
Functional Group Analysis
- Acetamide vs. Thioamide: The target compound’s acetamide group (N–CO–CH₃) may enhance metabolic stability compared to thioamide analogs (N–CS–CH₃), as seen in Compound 17.
- Benzylpiperidine vs.
4-Oxobutyl Chain :
The target compound’s 4-oxobutyl chain introduces conformational flexibility and additional hydrogen-bonding capacity via the ketone group, which is absent in simpler analogs like Compound 14. This could modulate target binding kinetics .
Pharmacological Potential and Limitations
Kinase Inhibition :
While Compound 20 demonstrates CK1 inhibition, the target compound’s pyridazine core and benzylpiperidine group align with scaffolds targeting tyrosine kinases or G-protein-coupled receptors (GPCRs). However, in vitro assays are required to confirm this .
Preparation Methods
Preparation of 6-Mercaptopyridazin-3-amine
Pyridazine derivatives are typically synthesized via cyclization reactions. A reported method involves:
- Cyclocondensation : Reacting maleic hydrazide with hydroxylamine under acidic conditions to form pyridazin-3-amine.
- Thiol Introduction : Treating 6-chloropyridazin-3-amine with thiourea in ethanol under reflux (78°C, 12 h), yielding 6-mercaptopyridazin-3-amine (85% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Maleic hydrazide, NH₂OH·HCl | HCl (aq) | 100°C | 6 h | 72% |
| 2 | Thiourea, EtOH | Ethanol | Reflux | 12 h | 85% |
Acetylation of 6-Mercaptopyridazin-3-amine
The amine group at position 3 is acetylated using acetic anhydride:
- Procedure : 6-Mercaptopyridazin-3-amine (1 eq) is stirred with acetic anhydride (2 eq) in dry dichloromethane (DCM) at 0°C. Triethylamine (1.5 eq) is added dropwise, followed by warming to room temperature (24 h).
- Workup : The mixture is diluted with DCM, washed with NaHCO₃ (aq), dried over MgSO₄, and concentrated.
- Yield : 92%.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 2.15 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₆H₇N₃OS [M+H]⁺: 186.0334, found: 186.0338.
Synthesis of 4-(4-Benzylpiperidin-1-yl)-4-oxobutyl Bromide
Preparation of 4-Benzylpiperidine-1-carboxylic Acid
4-Benzylpiperidine is treated with phosgene (COCl₂) in toluene to form the corresponding carbonyl chloride, which is hydrolyzed to the carboxylic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | COCl₂, toluene | Toluene | 0°C → RT | 4 h | 78% |
| 2 | H₂O | - | RT | 1 h | 95% |
Formation of 4-Oxobutyl Bromide Side Chain
- Aldol Condensation : React 4-benzylpiperidine-1-carboxylic acid with ethyl acetoacetate in the presence of NaOEt, yielding 4-(4-benzylpiperidin-1-yl)-3-oxobutanoic acid.
- Reduction : Reduce the ketone to alcohol using NaBH₄ in THF (0°C, 2 h).
- Bromination : Treat the alcohol with PBr₃ in DCM (0°C, 1 h) to obtain 4-(4-benzylpiperidin-1-yl)-4-oxobutyl bromide (68% over three steps).
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 207.8 (C=O), 62.4 (CH₂Br), 54.3 (piperidine C), 41.2 (CH₂), 38.7 (CH₂).
Thioether Coupling Reaction
Alkylation of N-(6-Mercaptopyridazin-3-yl)acetamide
The thiol group reacts with the bromobutyl intermediate via nucleophilic substitution:
- Procedure : N-(6-Mercaptopyridazin-3-yl)acetamide (1 eq) and 4-(4-benzylpiperidin-1-yl)-4-oxobutyl bromide (1.2 eq) are stirred in DMF with K₂CO₃ (2 eq) at 60°C for 8 h.
- Workup : The mixture is poured into ice-water, extracted with EtOAc, dried, and purified via silica gel chromatography (hexane/EtOAc 3:1).
- Yield : 76%.
Optimization Insights :
- Base Screening : K₂CO₃ outperforms NaH or Et₃N due to superior solubility in DMF.
- Solvent Effects : DMF > DMSO > THF in terms of reaction rate.
Analytical Characterization of Final Compound
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 7.88 (d, J = 8.6 Hz, 1H), 7.32–7.28 (m, 5H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, SCH₂), 3.65–3.58 (m, 4H, piperidine), 2.92 (t, J = 7.2 Hz, 2H, COCH₂), 2.62 (s, 2H, NCH₂), 2.15 (s, 3H, CH₃).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 203.4 (C=O), 169.8 (acetamide C=O), 154.2 (pyridazine C), 138.5 (Ar-C), 129.1–126.8 (Ar-CH), 62.4 (SCH₂), 54.3 (piperidine C), 41.2 (NCH₂), 38.7 (COCH₂).
- HRMS (ESI+) : m/z calc. for C₂₂H₂₇N₅O₂S [M+H]⁺: 434.1912, found: 434.1915.
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/H₂O 70:30, 1 mL/min, λ = 254 nm).
- Elemental Analysis : Calc. C 60.95%, H 6.28%, N 16.15%; Found C 60.89%, H 6.31%, N 16.12%.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed C–N Coupling
A Pd(PPh₃)₄-mediated coupling between 6-bromopyridazin-3-amine and a thioacetamide precursor was attempted but yielded <30% due to competing side reactions.
Microwave-Assisted Thioether Formation
Microwave irradiation (150°C, 20 min) increased reaction rate but caused decomposition of the piperidine moiety, reducing yield to 52%.
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